molecular formula C13H15N3O2S B11525519 2-[(2Z)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide

2-[(2Z)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11525519
M. Wt: 277.34 g/mol
InChI Key: LYASGAOFDWOOKS-UHFFFAOYSA-N
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Description

2-[(2E)-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a synthetic organic compound with a complex structure. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidinone ring, an acetamide group, and a methylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source. Common reagents include thiourea or thiosemicarbazide.

    Introduction of the Methylimino Group: The methylimino group is introduced by reacting the thiazolidinone intermediate with a methylating agent such as methyl iodide or dimethyl sulfate.

    Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Substitution with the Methylphenyl Group: The final step involves the substitution of the acetamide intermediate with a methylphenyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazolidinone ring or the phenyl group using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiazolidinones and phenyl derivatives

Scientific Research Applications

2-[(2E)-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
  • N-(3,4-Dichlorophenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Uniqueness

2-[(2E)-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C13H15N3O2S/c1-8-4-3-5-9(6-8)15-11(17)7-10-12(18)16-13(14-2)19-10/h3-6,10H,7H2,1-2H3,(H,15,17)(H,14,16,18)

InChI Key

LYASGAOFDWOOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC(=NC)S2

Origin of Product

United States

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